3,8-Dibromo-1,10-dihydro-1,10-phenanthroline-5,6-dione
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Overview
Description
3,8-Dibromo-1,10-dihydro-1,10-phenanthroline-5,6-dione: is an organic compound with the molecular formula C12H4Br2N2O2 It is a derivative of 1,10-phenanthroline, a heterocyclic compound known for its ability to form stable complexes with metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3,8-Dibromo-1,10-dihydro-1,10-phenanthroline-5,6-dione typically involves the bromination of 1,10-phenanthroline-5,6-dione. The process begins with the preparation of 1,10-phenanthroline-5,6-dione, which is then subjected to bromination using bromine in the presence of a suitable solvent such as chloroform. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods:
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenanthroline moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the dione group to diol or other reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized phenanthroline derivatives.
Reduction: Reduced forms of the dione group.
Substitution: Substituted phenanthroline derivatives with various functional groups.
Scientific Research Applications
Chemistry:
3,8-Dibromo-1,10-dihydro-1,10-phenanthroline-5,6-dione is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology and Medicine:
The compound and its derivatives have shown potential in biological applications, including as antimicrobial agents and enzyme inhibitors. Its ability to form stable complexes with metal ions makes it a candidate for developing metal-based drugs .
Industry:
In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties enable the development of materials with specific functionalities .
Mechanism of Action
The mechanism of action of 3,8-Dibromo-1,10-dihydro-1,10-phenanthroline-5,6-dione primarily involves its ability to chelate metal ions. By forming stable complexes with metal ions, the compound can modulate the activity of metalloenzymes and other metal-dependent biological processes. This chelation can inhibit enzyme activity or alter the function of metal-containing proteins, leading to various biological effects .
Comparison with Similar Compounds
1,10-Phenanthroline: A parent compound with similar chelating properties but lacks the bromine and dione functionalities.
3,8-Dibromo-1,10-phenanthroline: Similar in structure but without the dione group.
1,10-Phenanthroline-5,6-dione: Lacks the bromine atoms but retains the dione functionality.
Uniqueness:
3,8-Dibromo-1,10-dihydro-1,10-phenanthroline-5,6-dione is unique due to the presence of both bromine atoms and the dione group. This combination enhances its reactivity and ability to form diverse complexes with metal ions, making it more versatile in various applications compared to its analogs .
Properties
CAS No. |
602331-26-0 |
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Molecular Formula |
C12H6Br2N2O2 |
Molecular Weight |
370.00 g/mol |
IUPAC Name |
3,8-dibromo-1,10-phenanthroline-5,6-diol |
InChI |
InChI=1S/C12H6Br2N2O2/c13-5-1-7-9(15-3-5)10-8(12(18)11(7)17)2-6(14)4-16-10/h1-4,17-18H |
InChI Key |
QRLSXJXMHFCNRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=C(C3=C2N=CC(=C3)Br)O)O)Br |
Origin of Product |
United States |
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